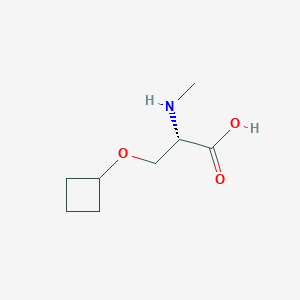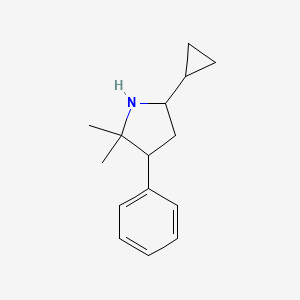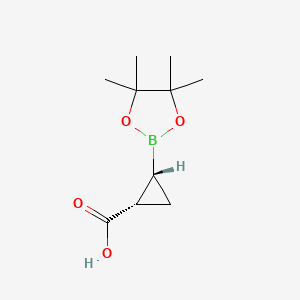
2-Bromo-4-(4-ethylphenoxy)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(4-ethylphenoxy)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and an ethylphenoxy group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-ethylphenoxy)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-ethylphenol to introduce the bromine atom. This is followed by the etherification of the brominated product with 4-bromobenzoic acid under suitable conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4-(4-ethylphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(4-ethylphenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with higher oxidation states, such as carboxylates.
Reduction: Products with lower oxidation states, such as alcohols.
Esterification: Ester derivatives of the original compound.
Applications De Recherche Scientifique
2-Bromo-4-(4-ethylphenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(4-ethylphenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and the ethylphenoxy group can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methylbenzoic acid
- 4-Bromo-2-nitrobenzoic acid
- 4-Ethylphenoxyacetic acid
Uniqueness
2-Bromo-4-(4-ethylphenoxy)benzoic acid is unique due to the combination of its bromine atom and ethylphenoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H13BrO3 |
|---|---|
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
2-bromo-4-(4-ethylphenoxy)benzoic acid |
InChI |
InChI=1S/C15H13BrO3/c1-2-10-3-5-11(6-4-10)19-12-7-8-13(15(17)18)14(16)9-12/h3-9H,2H2,1H3,(H,17,18) |
Clé InChI |
WLSZKVZJOUZLLK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


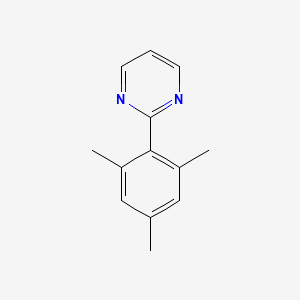
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)

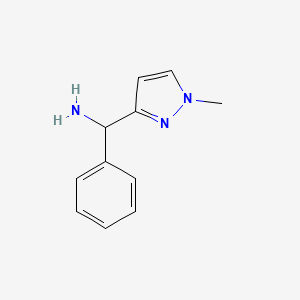
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
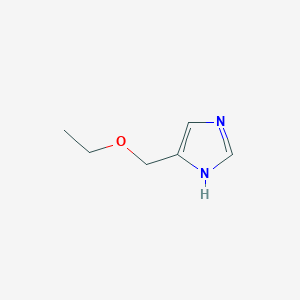
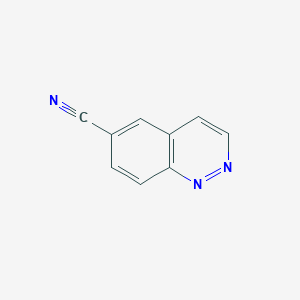

![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)


